Pentacadmium chloridetriphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

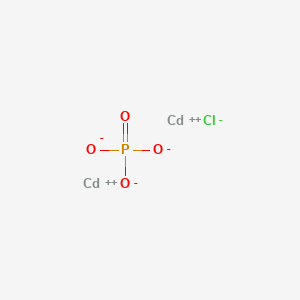

Pentacadmium chloridetriphosphate is a chemical compound that combines cadmium, chlorine, and phosphate ions. Cadmium is a transition metal known for its toxicity and various industrial applications. Chloride and phosphate ions are commonly found in many chemical compounds and play significant roles in various chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacadmium chloridetriphosphate can be synthesized through various methods, including the reaction of cadmium chloride with phosphoric acid or sodium phosphate under controlled conditions. One common method involves dissolving cadmium chloride in water and then adding phosphoric acid or sodium phosphate solution to precipitate cadmium chloride phosphate. The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the product .

Industrial Production Methods

Industrial production of cadmium chloride phosphate typically involves large-scale chemical reactions in controlled environments. The process may include steps such as mixing cadmium chloride with phosphate sources, controlling the reaction temperature and pH, and purifying the final product through filtration and drying. The use of advanced equipment and techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Pentacadmium chloridetriphosphate undergoes various chemical reactions, including:

Oxidation: Cadmium can be oxidized to form cadmium oxide.

Reduction: Cadmium ions can be reduced to metallic cadmium.

Substitution: Chloride ions can be substituted with other anions in certain reactions.

Common Reagents and Conditions

Common reagents used in reactions with cadmium chloride phosphate include acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as hydrogen peroxide). The reaction conditions, such as temperature, concentration, and pH, play crucial roles in determining the reaction pathways and products .

Major Products Formed

The major products formed from reactions involving cadmium chloride phosphate include cadmium oxide, cadmium hydroxide, and various cadmium salts, depending on the specific reagents and conditions used .

Scientific Research Applications

Pentacadmium chloridetriphosphate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other cadmium compounds and as a reagent in various chemical reactions.

Biology: Studied for its effects on biological systems, including its toxicity and interactions with cellular components.

Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent in certain treatments.

Industry: Utilized in the production of pigments, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of cadmium chloride phosphate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and cellular damage. The compound can also interfere with signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and induce epigenetic changes, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cadmium chloride phosphate include:

Cadmium chloride: A compound with similar chemical properties but without the phosphate group.

Cadmium phosphate: A compound that contains cadmium and phosphate but lacks chloride ions.

Zinc chloride phosphate: A compound with similar structural characteristics but containing zinc instead of cadmium

Uniqueness

Pentacadmium chloridetriphosphate is unique due to its combination of cadmium, chloride, and phosphate ions, which confer specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing pentacadmium chloridetriphosphate, and how can purity be verified?

- Methodological Answer : Synthesis should follow stoichiometric control under inert atmospheres (e.g., nitrogen) to prevent oxidation. Post-synthesis, use X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to quantify cadmium and phosphorus ratios. Purity can be assessed via thermogravimetric analysis (TGA) to detect residual solvents or byproducts .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : Store in airtight containers under dry conditions, as moisture may trigger hydrolysis. Monitor stability using Fourier-transform infrared spectroscopy (FTIR) to detect structural changes over time. Avoid exposure to strong oxidizing agents, which could lead to hazardous decomposition (e.g., hydrogen chloride gas release) .

Q. What analytical techniques are most effective for characterizing the compound’s reactivity with common lab reagents?

- Methodological Answer : Conduct reactivity tests using differential scanning calorimetry (DSC) to assess thermal stability. Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products. For incompatible materials (e.g., oxidizing agents), design controlled small-scale reactions in fume hoods with real-time monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

- Methodological Answer : Perform comparative studies using calorimetry (e.g., isothermal titration calorimetry) under standardized conditions. Cross-validate results with computational models (DFT or molecular dynamics) to account for experimental variables like solvent effects or impurities. Publish raw datasets to facilitate meta-analyses .

Q. What strategies optimize the compound’s catalytic properties in heterogeneous reaction systems?

- Methodological Answer : Modify surface morphology via ball milling or chemical vapor deposition (CVD). Evaluate catalytic efficiency using in situ Raman spectroscopy to monitor intermediate species. Compare turnover frequencies (TOF) across varying particle sizes and support matrices (e.g., silica vs. alumina) .

Q. How can advanced spectroscopic methods clarify the compound’s role in multi-step organic syntheses?

- Methodological Answer : Use nuclear magnetic resonance (NMR) with cadmium-113 isotopes to track coordination changes during reactions. Pair with synchrotron-based X-ray absorption spectroscopy (XAS) to study electronic structure dynamics. Correlate spectral data with kinetic studies to map reaction pathways .

Q. Data Analysis and Reporting

Q. What statistical approaches are appropriate for interpreting variability in toxicity assays involving this compound?

- Methodological Answer : Apply ANOVA to compare dose-response curves across biological replicates. Use principal component analysis (PCA) to identify confounding variables (e.g., cell line sensitivity). Report confidence intervals and effect sizes to contextualize significance, adhering to toxicological data standards .

Q. How should researchers address gaps in decomposition product data under non-ambient conditions?

- Methodological Answer : Simulate high-temperature/pressure environments using autoclave reactors, and analyze outputs via high-resolution mass spectrometry (HR-MS). Compare results with thermodynamic predictions from software like Gaussian or COMSOL. Document deviations in supplementary materials for reproducibility .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when working with this compound in shared lab environments?

- Methodological Answer : Implement strict PPE guidelines (gloveboxes, respirators) due to cadmium toxicity. Conduct regular air quality checks using atomic absorption spectroscopy (AAS) to detect airborne particulates. Train personnel using scenario-based safety exams (100% pass rate required) before lab access .

Q. How can researchers mitigate environmental risks when disposing of reaction byproducts?

- Methodological Answer : Neutralize acidic byproducts (e.g., HCl) with calcium carbonate before disposal. Use chelating agents like EDTA to sequester cadmium ions, followed by filtration and encapsulation in polymer matrices. Document waste treatment steps in compliance with ISO 14001 standards .

Q. Tables for Key Data

| Property | Analytical Method | Typical Results | Reference |

|---|---|---|---|

| Thermal Stability | TGA/DSC | Decomposition onset: 220°C | |

| Crystal Structure | XRD | Monoclinic, space group P2₁/c | |

| Cadmium Content | ICP-MS | 68.2 ± 0.5 wt% | |

| Reactivity with Oxidizers | GC-MS | HCl, POₓ detected above 300°C |

Properties

CAS No. |

12185-64-7 |

|---|---|

Molecular Formula |

Cd5Cl5O50P15-20 |

Molecular Weight |

2003.896415 |

IUPAC Name |

cadmium(2+);chloride;phosphate |

InChI |

InChI=1S/2Cd.ClH.H3O4P/c;;;1-5(2,3)4/h;;1H;(H3,1,2,3,4)/q2*+2;;/p-4 |

InChI Key |

VGEXYTFIPOXGDH-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])[O-].[Cl-].[Cd+2].[Cd+2] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Cl-].[Cd+2].[Cd+2] |

Key on ui other cas no. |

12185-64-7 12157-51-6 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.